3-Fold Improved Cellular Potency vs. Parent Oxazoline Lead Compound 2
In a direct SAR study, Progranulin modulator-1 (Compound 60) demonstrated a 3-fold improvement in potency for enhancing PGRN secretion in BV-2 murine microglial cells compared to the series lead, Compound 2 [1]. This represents a significant optimization of the oxazoline chemotype.
| Evidence Dimension | Cellular PGRN secretion enhancement potency (fold improvement) |
|---|---|
| Target Compound Data | 3-fold improvement over Compound 2 |
| Comparator Or Baseline | Compound 2 (oxazoline lead) |
| Quantified Difference | 3-fold more potent |
| Conditions | BV-2 murine microglial cell line; phenotypic assay for PGRN secretion |
Why This Matters
This SAR-driven improvement confirms that Progranulin modulator-1 is the optimized candidate from the oxazoline series, offering superior in vitro efficacy compared to earlier leads, which directly impacts experimental sensitivity and dose-response relationships.
- [1] Peng X, Lanter JC, Chen AY, et al. Discovery of oxazoline enhancers of cellular progranulin release. Bioorg Med Chem Lett. 2023;80:129048. View Source
